

Spectroscopic data of 2-Cyclohexen-1-one, 3-phenyl-

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Compound of Interest

Compound Name: 2-Cyclohexen-1-one, 3-phenyl-

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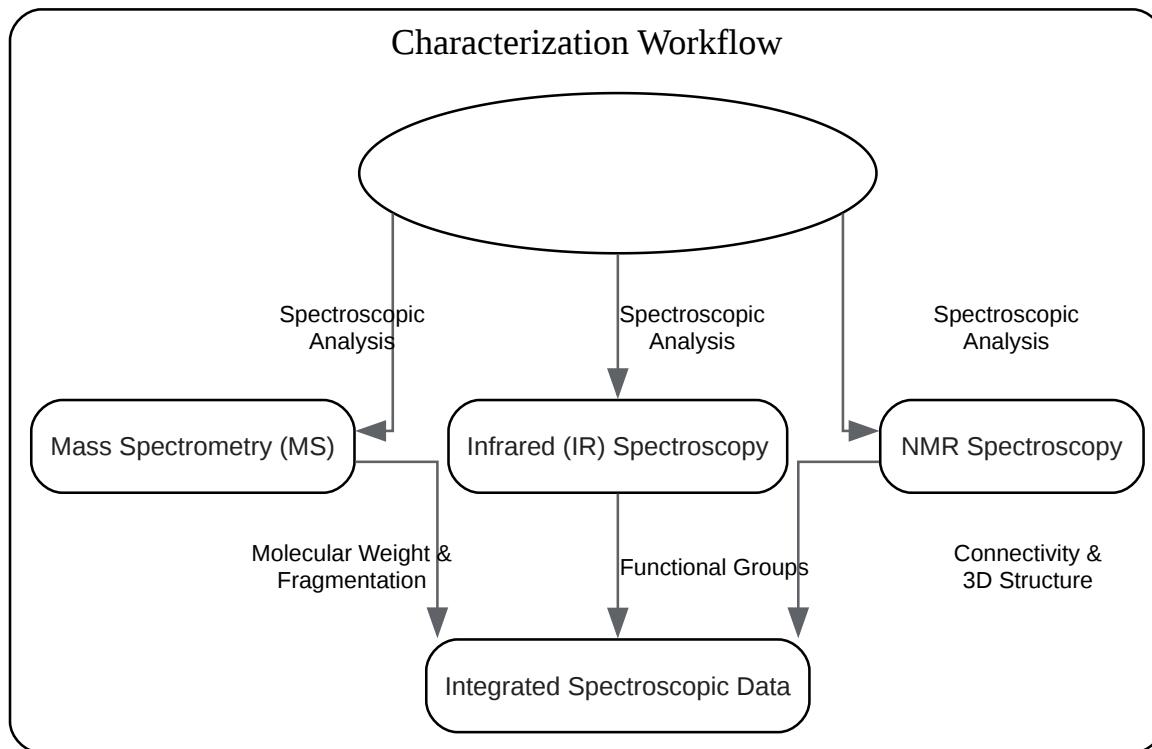
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Phenyl-2-cyclohexen-1-one

Authored by: A Senior Application Scientist Introduction

3-Phenyl-2-cyclohexen-1-one (CAS No. 10345-87-6) is an α,β -unsaturated ketone, a structural motif of significant interest in synthetic and medicinal chemistry.^[1] Its rigid scaffold and conjugated system make it a valuable intermediate for the synthesis of more complex molecular architectures, including potential therapeutic agents.^[1] A thorough understanding of its structural and electronic properties is paramount for its application in drug development and materials science. This guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that together create a comprehensive analytical fingerprint of this molecule. The focus extends beyond mere data reporting to elucidate the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers.

Molecular Structure and Analysis Workflow

The analytical workflow for characterizing 3-phenyl-2-cyclohexen-1-one involves a multi-technique approach to unambiguously confirm its identity and purity. Each technique provides a unique piece of the structural puzzle.



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Caption: Workflow for the spectroscopic characterization of 3-phenyl-2-cyclohexen-1-one.

Mass Spectrometry (MS)

Mass spectrometry is the foundational technique for determining the molecular weight and elemental formula of a compound. For 3-phenyl-2-cyclohexen-1-one, Electron Ionization (EI) is a common method that provides both the molecular ion and a characteristic fragmentation pattern, offering rich structural information.

Experimental Protocol: Electron Ionization GC-MS

- Sample Preparation: A dilute solution of the analyte (approx. 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
- Injection: 1 μ L of the solution is injected into a Gas Chromatograph (GC) equipped with a standard non-polar column (e.g., HP-5ms). The GC separates the analyte from any impurities before it enters the mass spectrometer.

- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron, forming a radical cation known as the molecular ion ($M^{+\bullet}$).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
- Detection: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Data Presentation: Key Mass Fragments

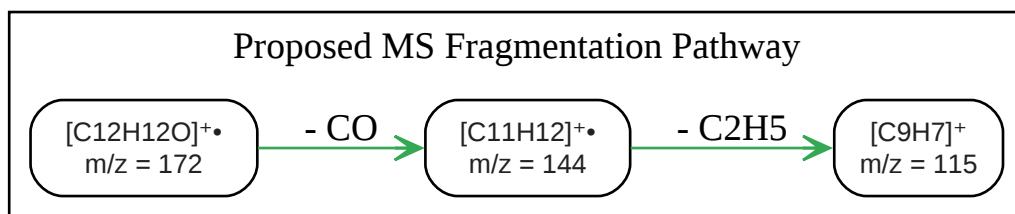
m/z (Mass-to-Charge Ratio)	Proposed Fragment Identity	Relative Abundance
172	$[M]^{+\bullet}$ (Molecular Ion)	High
144	$[M - CO]^{+\bullet}$	High
115	$[C_9H_7]^+$	Moderate

Data sourced from NIST and PubChem databases.[\[2\]](#)[\[3\]](#)

Interpretation and Mechanistic Insights

The mass spectrum provides unequivocal proof of the compound's identity. The base peak or a high abundance peak at m/z 172 corresponds to the molecular weight of $C_{12}H_{12}O$, confirming the elemental composition.[\[3\]](#)[\[4\]](#)

The fragmentation pattern is highly diagnostic. The significant peak at m/z 144 arises from a characteristic retro-Diels-Alder (rDA) type cleavage or, more simply, the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the cyclohexenone ring.[\[2\]](#) This is a classic fragmentation pathway for cyclic ketones. The subsequent peak at m/z 115 can be attributed to the further loss of an ethyl group or rearrangement and loss of C_2H_5 . The presence of these fragments validates the cyclohexenone core structure.



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Caption: Key fragmentation steps for 3-phenyl-2-cyclohexen-1-one in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.
- Data Acquisition: An IR beam is passed through the ATR crystal. The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample.
- Absorption: The sample absorbs energy at specific frequencies corresponding to its vibrational modes.
- Detection: The attenuated IR beam returns to a detector, and a Fourier Transform (FT) is applied to the signal to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

Data Presentation: Characteristic IR Absorptions

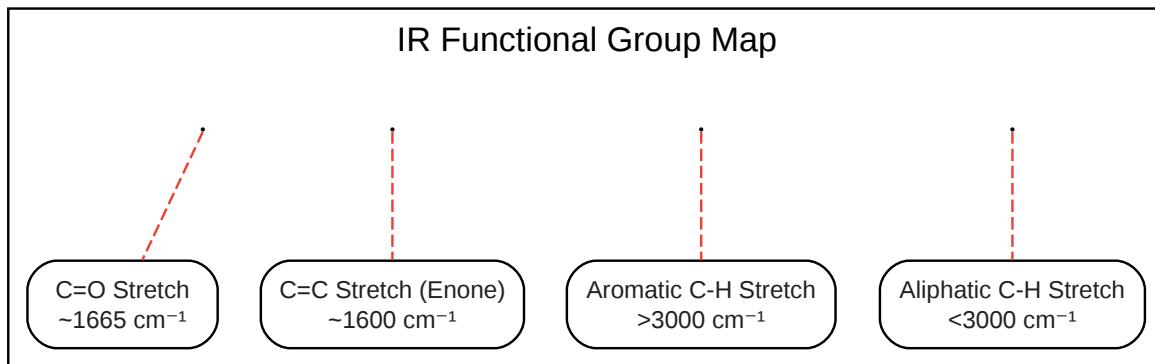
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050-3020	C-H Stretch	Aromatic & Vinylic
~2950-2850	C-H Stretch	Aliphatic (CH ₂)
~1670-1660	C=O Stretch	α,β-Unsaturated Ketone
~1600-1580	C=C Stretch	Conjugated Alkene & Aromatic Ring
~1495, 1450	C=C Stretch	Aromatic Ring

Note: Specific frequencies are predicted based on typical values for these functional groups, as seen in related structures like 3-methyl-2-cyclohexen-1-one.[\[5\]](#)[\[6\]](#)

Interpretation and Structural Correlation

The IR spectrum provides a clear functional group fingerprint.

- The Carbonyl (C=O) Stretch: The most prominent peak is the C=O stretch of the ketone. In a simple saturated cyclohexanone, this appears around 1715 cm⁻¹. However, conjugation with the C=C double bond delocalizes the pi electrons, weakening the C=O bond and lowering the absorption frequency to the ~1670-1660 cm⁻¹ region. This is a definitive indicator of an α,β-unsaturated ketone system.
- The C=C Stretch: A strong band around ~1600-1580 cm⁻¹ is characteristic of the conjugated C=C double bond of the enone system, often overlapping with aromatic ring stretches.
- C-H Stretches: The presence of both aromatic and aliphatic C-H bonds is confirmed by absorptions above and below 3000 cm⁻¹, respectively. Peaks in the ~3050-3020 cm⁻¹ range are due to the C-H stretches of the phenyl ring and the vinylic proton, while those in the ~2950-2850 cm⁻¹ range correspond to the methylene (CH₂) groups in the cyclohexene ring.



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Caption: Key IR-active functional groups in 3-phenyl-2-cyclohexen-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. Both ¹H (proton) and ¹³C (carbon) NMR are essential for a complete characterization.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz). The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
- ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A longer acquisition time is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

¹H NMR Data and Interpretation

Data below is based on analysis of the closely related 3,5-diphenyl-2-cyclohexen-1-one and established chemical shift principles.[\[7\]](#)[\[8\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.6-7.3	Multiplet	5H	Aromatic protons (C_6H_5)
~6.5	Singlet/Triplet	1H	Vinylic proton (H-2)
~2.8-2.6	Multiplet	2H	Allylic protons (H-4)
~2.5-2.3	Multiplet	2H	Ketone α -protons (H-6)
~2.1-1.9	Multiplet	2H	Homoallylic protons (H-5)

- Aromatic Region (δ 7.6-7.3): The multiplet integrating to 5 protons is characteristic of the monosubstituted phenyl group.
- Vinylic Proton (δ ~6.5): The signal for the proton on the double bond (H-2) is shifted downfield due to the deshielding effects of the conjugated system and the phenyl ring. Its multiplicity will depend on coupling to the H-4 protons.
- Aliphatic Region (δ 2.8-1.9): The three sets of methylene protons (H-4, H-5, H-6) appear as distinct multiplets. The H-4 protons are allylic and deshielded, while the H-6 protons are adjacent to the electron-withdrawing carbonyl group, also causing a downfield shift. The H-5 protons are typically the most upfield of the ring protons.

^{13}C NMR Data and Interpretation

Chemical Shift (δ , ppm)	Assignment
~199	C-1 (Ketone C=O)
~160	C-3 (Phenyl-substituted C=C)
~138	C-ipso (Phenyl ring)
~130-127	C-ortho, C-meta, C-para (Phenyl ring)
~125	C-2 (Vinylic CH)
~37	C-6 (CH ₂)
~30	C-4 (CH ₂)
~23	C-5 (CH ₂)

Data inferred from spectral databases and related compounds.[\[7\]](#)

- **Carbonyl Carbon (δ ~199):** The signal for the ketone carbon is significantly downfield, which is characteristic for carbonyl groups.
- **Alkene Carbons (δ ~160, ~125):** The two carbons of the C=C double bond are clearly distinguishable. C-3 is further downfield due to its direct attachment to the phenyl group.
- **Aromatic Carbons (δ ~138-127):** Four signals are expected for the six carbons of the phenyl group (ipso, ortho, meta, para), with the ortho and meta carbons often having very similar chemical shifts.
- **Aliphatic Carbons (δ ~37-23):** The three methylene carbons of the cyclohexene ring appear in the upfield region of the spectrum.

¹H and ¹³C NMR Structural Assignments

[H-2 \(~6.5 ppm\)](#) [H-4 \(~2.7 ppm\)](#) [H-5 \(~2.0 ppm\)](#) [H-6 \(~2.4 ppm\)](#) [Ar-H \(~7.4 ppm\)](#) [C-1 \(~199 ppm\)](#) [C-2 \(~125 ppm\)](#) [C-3 \(~160 ppm\)](#)

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Caption: Key proton and carbon assignments for 3-phenyl-2-cyclohexen-1-one.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and self-validating system for the characterization of 3-phenyl-2-cyclohexen-1-one. MS confirms the molecular weight and key structural motifs through fragmentation. IR identifies the critical α,β -unsaturated ketone functional group. Finally, ^1H and ^{13}C NMR spectroscopy elucidates the complete carbon-hydrogen framework, confirming the precise arrangement of atoms. This integrated approach ensures the unequivocal identification and quality assessment of this important chemical entity, which is a critical step in any research or development pipeline.

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